Home > Products > Screening Compounds P24868 > IL-1R Antagonist
IL-1R Antagonist -

IL-1R Antagonist

Catalog Number: EVT-1211409
CAS Number:
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Interleukin-1 receptor antagonist (IL-1R antagonist) is a naturally occurring protein that acts as a competitive inhibitor of interleukin-1 (IL-1), a pro-inflammatory cytokine. [] It binds to the interleukin-1 receptor type I (IL-1RI) without triggering downstream signaling, effectively blocking the pro-inflammatory actions of IL-1α and IL-1β. [] This makes IL-1R antagonist a crucial regulator of immune and inflammatory responses, playing a role in maintaining immune homeostasis and preventing excessive inflammation.

Future Directions

Developing Context-Specific IL-1R Antagonists

The development of chimeric IL-1Ra, a novel form of IL-1R antagonist that is activated only at sites of inflammation, offers a promising avenue for targeted IL-1 blockade. [] This approach aims to minimize the potential side effects associated with systemic IL-1 inhibition while maximizing therapeutic benefits.

Interleukin-1β (IL-1β)

  • Compound Description: IL-1β is a potent pro-inflammatory cytokine that plays a crucial role in the inflammatory response. It is produced by activated macrophages and other cell types as a precursor molecule that is cleaved by caspase-1 to generate its biologically active form. [, , , , , , , ]
  • Relevance: IL-1β is the primary target of IL-1R Antagonist. IL-1R Antagonist competitively binds to the Interleukin-1 receptor type I (IL-1RI), preventing IL-1β from binding and initiating its downstream signaling cascade. This competitive inhibition effectively blocks the pro-inflammatory effects of IL-1β. [, , , , , , ]

Interleukin-1α (IL-1α)

  • Compound Description: IL-1α is another pro-inflammatory cytokine belonging to the IL-1 family. Like IL-1β, it binds to IL-1RI and exerts pro-inflammatory effects. [, , , ]
  • Relevance: Although less potent than IL-1β, IL-1α is also antagonized by IL-1R Antagonist. By blocking IL-1RI, IL-1R Antagonist prevents both IL-1α and IL-1β from activating the receptor, providing a broader anti-inflammatory effect. [, , ]

Anakinra

  • Compound Description: Anakinra is a recombinant, non-glycosylated form of human IL-1R Antagonist. It is a therapeutic protein drug used to treat rheumatoid arthritis and other inflammatory diseases. [, , ]
  • Relevance: Anakinra is a pharmaceutical formulation of IL-1R Antagonist, meaning it shares the same amino acid sequence and mechanism of action. It is used clinically to achieve the same therapeutic effect as endogenous IL-1R Antagonist, which is to block IL-1 signaling and reduce inflammation. [, , ]

Canakinumab

  • Compound Description: Canakinumab is a humanized monoclonal antibody targeting IL-1β. It binds to and neutralizes IL-1β, preventing its interaction with IL-1RI. []
  • Relevance: Although structurally different from IL-1R Antagonist, Canakinumab shares a similar therapeutic target. Both agents aim to block the effects of IL-1β, but they achieve this through different mechanisms: IL-1R Antagonist acts as a receptor antagonist, while Canakinumab neutralizes the cytokine itself. []

IL-23

  • Compound Description: IL-23 is a heterodimeric cytokine composed of p19 and p40 subunits. It plays a critical role in the development and maintenance of Th17 cells, a subset of T helper cells involved in autoimmune inflammation. [, ]
  • Relevance: While not directly targeted by IL-1R Antagonist, IL-23 is functionally linked to IL-1 signaling. Studies have shown that IL-1β can induce the production of IL-23, which then drives the inflammatory response through Th17 cell activation. Therefore, blocking IL-1 with IL-1R Antagonist may indirectly impact IL-23 production and downstream effects. []
Synthesis Analysis

The synthesis of interleukin-1 receptor antagonist occurs through various pathways depending on the isoform. The secreted form, sIL-1Ra, is synthesized as a proprotein containing a signal peptide that directs it to the endoplasmic reticulum for secretion. This process involves post-translational modifications, including glycosylation, resulting in a protein with a molecular weight of 22–25 kDa .

Intracellular isoforms are generated through alternative splicing of the IL-1 receptor antagonist gene. For instance, icIL-1Ra1 is produced by splicing an upstream exon into the sequence coding for the signal peptide of sIL-1Ra, resulting in a protein that lacks the signal peptide and is synthesized in the cytoplasm . The synthesis of these isoforms can be influenced by various cytokines; for example, tumor necrosis factor-alpha and interleukin-1 significantly enhance the production of sIL-1Ra in synovial fibroblasts .

Molecular Structure Analysis

The molecular structure of interleukin-1 receptor antagonist varies among its isoforms. The secreted form consists of approximately 17 kDa and features a leader peptide that facilitates its secretion. In contrast, intracellular isoforms (icIL-1Ra) lack this leader peptide and have distinct amino acid sequences due to alternative splicing .

The three intracellular isoforms differ in size and structure:

  • icIL-1Ra1: Approximately 18 kDa, generated from an alternate upstream exon.
  • icIL-1Ra2: Predicted to be around 25 kDa but lacks confirmed translation.
  • icIL-1Ra3: Produced via alternative translation initiation from sIL-1Ra mRNA.

These structural differences affect their localization and function within cells .

Chemical Reactions Analysis

Interleukin-1 receptor antagonist primarily functions through competitive inhibition of interleukin-1 binding to its receptor (interleukin-1 receptor type 1). This competitive inhibition prevents the downstream signaling associated with inflammation .

The production of interleukin-1 receptor antagonist can be stimulated by various inflammatory stimuli, leading to increased levels of this antagonist in response to conditions such as infection or tissue injury. Notably, the balance between interleukin-1 and its antagonist is crucial for maintaining homeostasis during inflammatory responses .

Mechanism of Action

The mechanism of action for interleukin-1 receptor antagonist involves its binding affinity for interleukin-1 receptors. By occupying these receptors without activating them, interleukin-1 receptor antagonist effectively blocks the biological effects of interleukin-1, which include the promotion of inflammation and immune responses .

Physical and Chemical Properties Analysis

Interleukin-1 receptor antagonist exhibits several physical and chemical properties:

  • Molecular Weight: The secreted form typically ranges from 22 to 25 kDa due to glycosylation.
  • Isoform Variability: Different isoforms have varying molecular weights (from approximately 18 kDa to 25 kDa).
  • Solubility: It is soluble in physiological buffers due to its protein nature.

Additionally, it has been noted that glycosylation patterns can influence its stability and biological activity .

Applications

Interleukin-1 receptor antagonist has significant therapeutic applications:

  • Anti-inflammatory Treatments: It is utilized in treating conditions characterized by excessive inflammation such as rheumatoid arthritis and systemic lupus erythematosus.
  • Vaccine Response Modulation: Research indicates its potential role in managing vaccine-induced systemic inflammation .

Moreover, ongoing studies are exploring its application in various chronic inflammatory diseases due to its ability to modulate immune responses effectively .

Properties

Product Name

IL-1R Antagonist

IUPAC Name

N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1

InChI Key

DAZSWUUAFHBCGE-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2

Synonyms

AS-1;BB-loop mimic;TIR domain mimic

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.